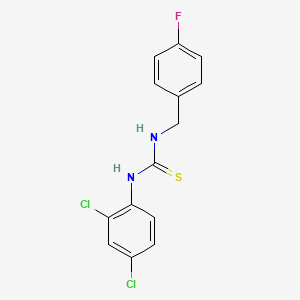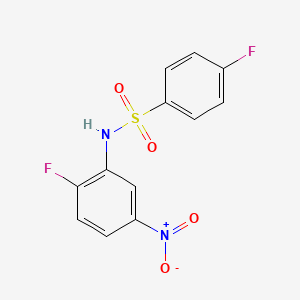
N-(2,4-dichlorophenyl)-N'-(4-fluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(4-fluorobenzyl)thiourea, commonly known as DFP-17, is a synthetic compound that has been extensively studied for its potential in treating various diseases. It belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
DFP-17 exerts its biological activities by inhibiting various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFP-17 has also been shown to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression. In addition, DFP-17 has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in insulin signaling.
Biochemical and Physiological Effects
DFP-17 has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. DFP-17 has been found to increase the expression of various genes involved in cell cycle arrest and DNA damage response. In addition, DFP-17 has been found to increase the expression of genes involved in immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-17 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential in treating various diseases, and its mechanism of action is well understood. However, DFP-17 also has some limitations. It has low solubility in water, which can limit its use in in vivo experiments. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
Orientations Futures
DFP-17 has several potential future directions. It can be further studied for its potential in treating various diseases, including cancer, viral infections, and fungal infections. Its mechanism of action can be further elucidated, and its toxicity and pharmacokinetics can be further studied. In addition, DFP-17 can be used as a lead compound for the development of new drugs with improved efficacy and safety.
Conclusion
In summary, DFP-17 is a synthetic compound that has been extensively studied for its potential in treating various diseases. It possesses anticancer, antiviral, antifungal, and antibacterial activities and exerts its biological activities by inhibiting various enzymes and proteins. DFP-17 has several advantages for lab experiments, but also has some limitations. Its potential future directions include further studies on its mechanism of action, toxicity, and pharmacokinetics, and its use as a lead compound for the development of new drugs.
Méthodes De Synthèse
DFP-17 is synthesized by reacting 2,4-dichloroaniline with 4-fluorobenzyl isothiocyanate in the presence of a base. The reaction results in the formation of DFP-17 as a white crystalline solid. The compound is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
DFP-17 has been extensively studied for its potential in treating various diseases. It has been found to possess anticancer, antiviral, antifungal, and antibacterial activities. DFP-17 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of HIV, HCV, and influenza viruses. DFP-17 has been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2S/c15-10-3-6-13(12(16)7-10)19-14(20)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQSHPJROKIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)

![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)

![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![2-chloro-N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5133302.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)